

Physical and chemical properties of Piceatannol 3'-O-glucoside.

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Compound of Interest

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Piceatannol 3'-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol 3'-O-glucoside, a naturally occurring stilbene glycoside, is a derivative of its more widely studied aglycone, piceatannol.[1][2] Found in various plant sources, including rhubarb (*Rheum undulatum*), grapes, and passion fruit, this polyphenol is gaining attention for its significant biological activities and potential therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of **Piceatannol 3'-O-glucoside**, detailed experimental protocols for its study, and an exploration of its known mechanisms of action through key signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Piceatannol 3'-O-glucoside** are summarized below. These properties are essential for its extraction, purification, and formulation in research and development settings.

General and Physical Properties

Property	Value	Source
Synonyms	Astringin, Quzhaqigan, Piceatannol 3'-O-beta-D- glucopyranoside	[5] [6] [7]
CAS Number	94356-26-0	[5] [8]
Appearance	White solid	[4]
Melting Point	>219°C (decomposes)	[8]
Boiling Point	721.6 ± 60.0 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm ³	[5]
Water Solubility	0.74 g/L	[9]
logP	0.44	[9]
Polar Surface Area	160.07 Å ²	[5] [9]
Refractive Index	1.761	[5]
Storage Temperature	< -15°C, protect from light	[7] [10]

Chemical and Molecular Properties

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₂ O ₉	[5] [6] [8]
Molecular Weight	406.38 g/mol	[6] [8]
Exact Mass	406.12638228 Da	[5] [11]
Hydrogen Bond Donors	7	[9]
Hydrogen Bond Acceptors	9	[9]
Rotatable Bond Count	5	[9]
pKa (Strongest Acidic)	8.49	[9]
pKa (Strongest Basic)	-3	[9]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of **Piceatannol 3'-O-glucoside**.

Spectrum Type	Data Highlights	Source
¹ H NMR	Spectra available from chemical suppliers.	[12]
¹³ C NMR	Predicted spectra are available in online databases.	[9]
UV-Vis	In methanol, λ _{max} at 202, 217, 303, and 326 nm.	[13]
Mass Spectrometry	HRESIMS: m/z 421.1485 [M+H] ⁺ (for a methylated derivative). The aglycone (piceatannol) shows m/z 245.2 [M+1] ⁺ . The glucoside would be expected to show a molecular ion at m/z = 407 [M+H] ⁺ .	[13] [14] [15]

Experimental Protocols

This section details methodologies for the extraction, purification, and analysis of **Piceatannol 3'-O-glucoside** and its aglycone, based on established literature.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure based on methods for extracting stilbenes from plant sources like *Sophora interrupta* roots.[\[16\]](#)[\[17\]](#)

Objective: To extract and isolate **Piceatannol 3'-O-glucoside** from dried, powdered plant material.

Methodology:

- Maceration: Mix 500 g of dried, powdered root material with a suitable solvent (e.g., ethyl acetate or ethanol) and let it stand for 48 hours at room temperature.[\[16\]](#)[\[17\]](#)
- Filtration and Concentration: Filter the extract using Whatman filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[\[16\]](#)[\[17\]](#)
- Solvent Partitioning (Optional): To pre-purify the extract, perform liquid-liquid partitioning with a sequence of solvents from nonpolar to polar (e.g., hexane, chloroform, ethyl acetate).
- Column Chromatography:
 - Pack a column (e.g., 58 cm x 2 cm) with silica gel (60–120 mesh).[\[17\]](#)
 - Load the concentrated crude extract onto the column.
 - Elute the column using a gradient solvent system. A typical gradient might start with 100% n-hexane, progressing to mixtures of n-hexane:chloroform, pure chloroform, chloroform:ethyl acetate, pure ethyl acetate, and finally more polar solvents like ethanol and methanol.[\[17\]](#)
 - Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the quantification and purification of **Piceatannol 3'-O-glucoside**.

Objective: To quantify or purify **Piceatannol 3'-O-glucoside** from a semi-purified extract.

Methodology:

- System: A standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector is used.[\[14\]](#)[\[18\]](#)

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly employed.[\[19\]](#)
- Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (A) and an organic solvent (B).
 - Solvent A: Water with a small amount of acid (e.g., 0.04% phosphoric acid or 0.01M NH_4OAc).[\[16\]](#)[\[19\]](#)
 - Solvent B: Acetonitrile or Methanol.[\[16\]](#)[\[19\]](#)
- Elution Program: A representative gradient program: start with a high percentage of solvent A, and gradually increase the percentage of solvent B over 20-30 minutes.[\[16\]](#)
- Detection: Monitor the elution at a wavelength where stilbenes show strong absorbance, typically around 303-323 nm.[\[13\]](#)[\[15\]](#)
- Quantification: Use an external standard of known concentration to create a calibration curve for accurate quantification.

Arginase Inhibition Assay

This protocol is based on the study demonstrating **Piceatannol 3'-O-glucoside**'s inhibitory effect on arginase.[\[3\]](#)[\[20\]](#)

Objective: To determine the IC_{50} value of **Piceatannol 3'-O-glucoside** against arginase I and II.

Methodology:

- Enzyme Preparation: Prepare arginase enzyme solutions from lysates of mouse liver (for arginase I) and kidney (for arginase II).[\[3\]](#)[\[10\]](#)
- Reaction Mixture:
 - Activate the enzyme by heating with MnCl_2 .
 - Prepare a reaction buffer containing L-arginine as the substrate.

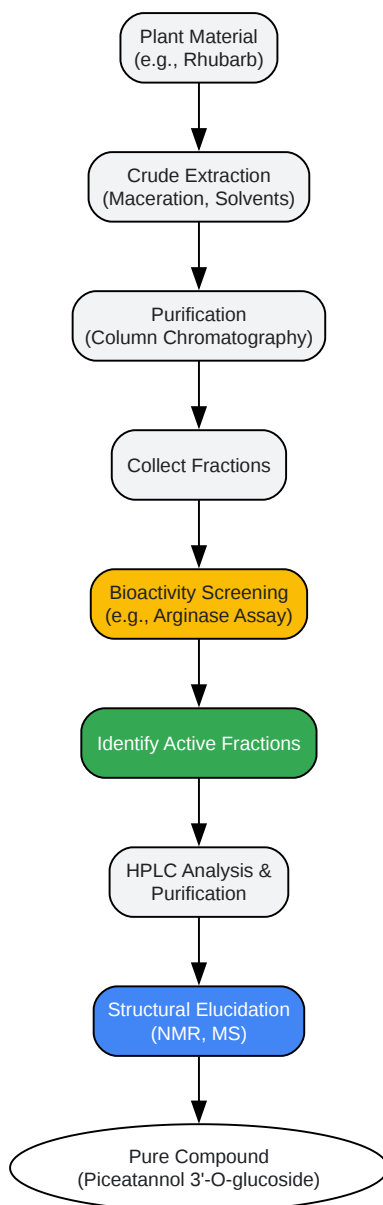
- Add varying concentrations of **Piceatannol 3'-O-glucoside** (e.g., 0 to 120 μ M) to the reaction wells.^[10]
- Initiate the reaction by adding the activated enzyme solution.
- Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
- Stopping the Reaction: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).
- Urea Quantification:
 - Add α -isonitrosopropiophenone (ISPF) and heat at 100°C to react with the urea produced by arginase activity.
 - Measure the absorbance of the resulting colored complex at 550 nm.
- Calculation: Calculate the percentage of arginase activity relative to an untreated control. Plot the inhibition curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).^[10]

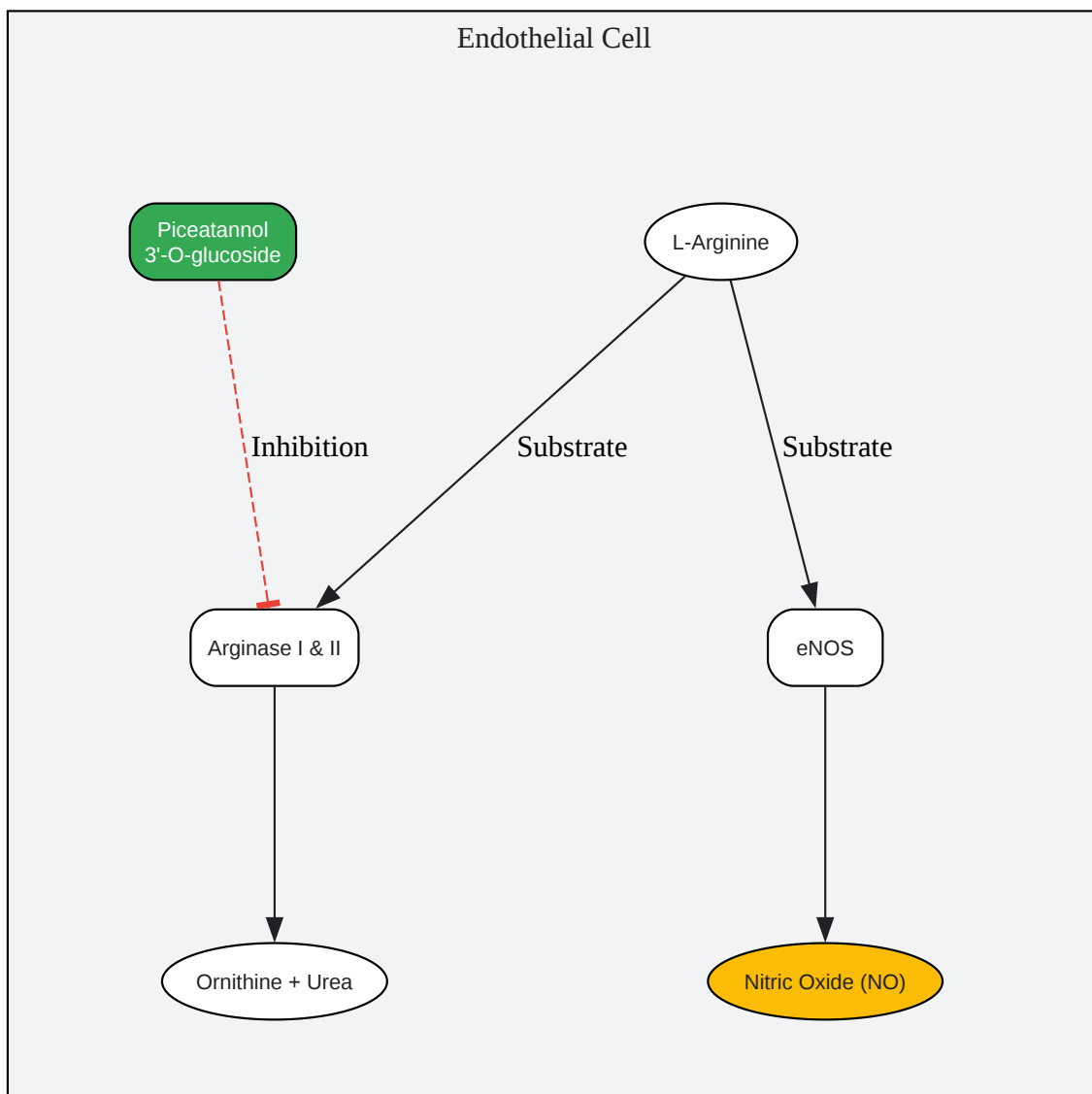
Biological Activities and Signaling Pathways

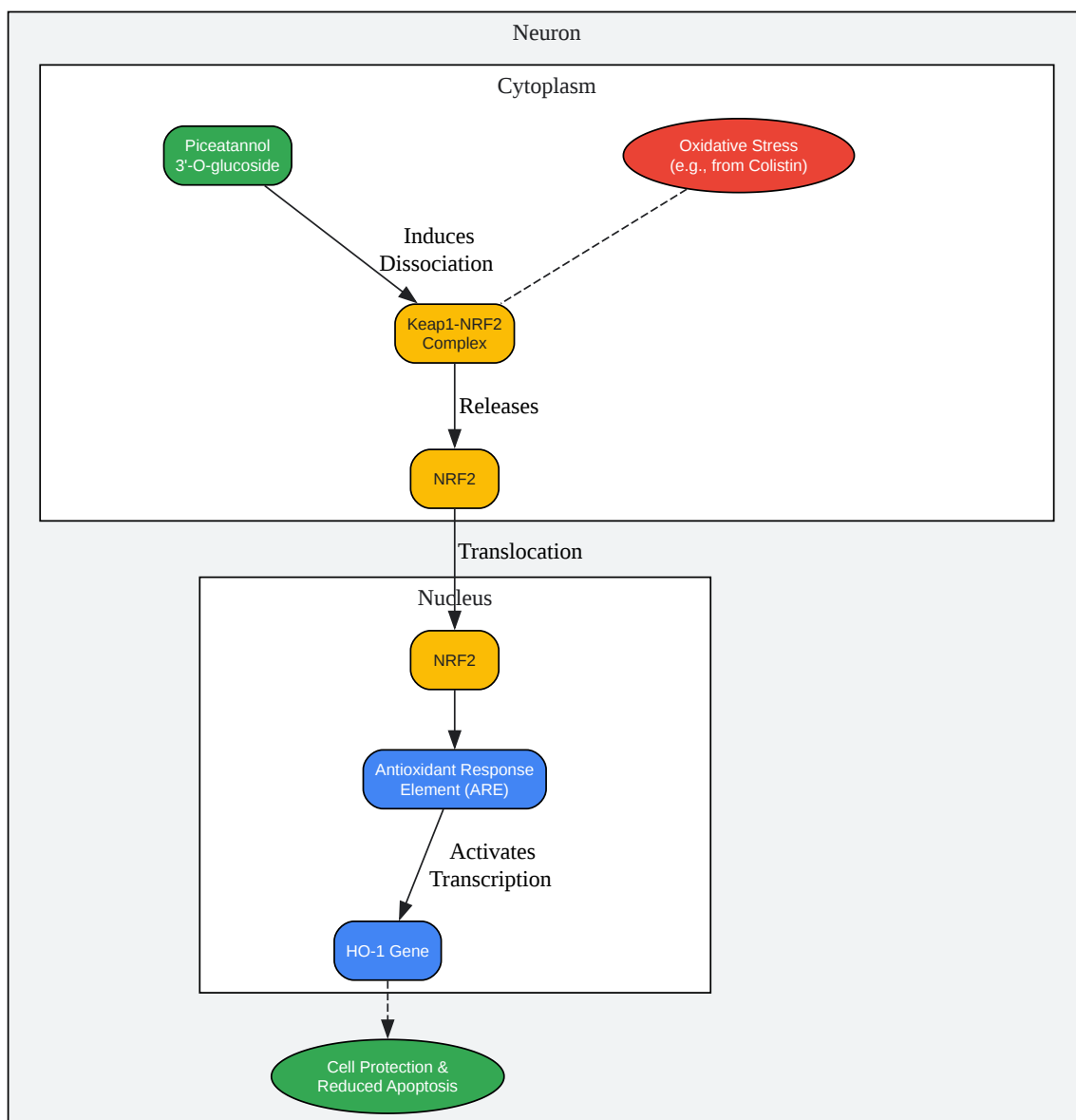
Piceatannol 3'-O-glucoside exhibits a range of biological effects, primarily linked to its antioxidant and enzyme-inhibiting properties.

Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from plant source to the identification of a bioactive compound like **Piceatannol 3'-O-glucoside**.







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